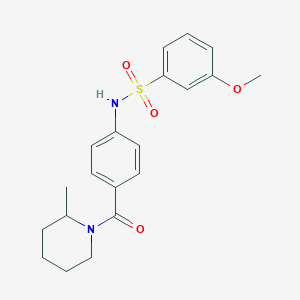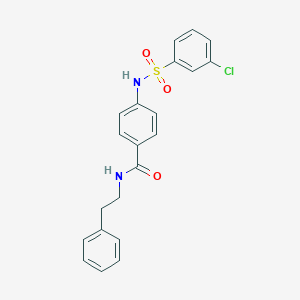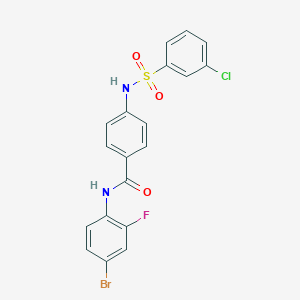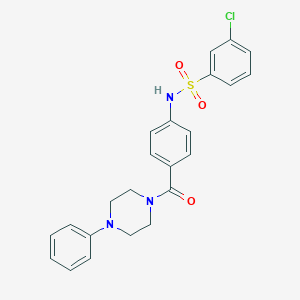![molecular formula C23H22ClFN2O5S B492921 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE CAS No. 690647-78-0](/img/structure/B492921.png)
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group, a chlorofluorophenyl group, and a dimethoxyphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the sulfonylamino group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonylamino group.
Introduction of the chlorofluorophenyl group: This step involves the substitution of a hydrogen atom on a benzene ring with a chlorofluorophenyl group.
Attachment of the dimethoxyphenylethyl group: This step involves the reaction of a benzamide with a dimethoxyphenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound may influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Sulfonylamino compounds: These compounds share the sulfonylamino group but may have different aromatic or aliphatic groups.
Chlorofluorophenyl compounds: These compounds share the chlorofluorophenyl group but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O5S/c1-31-21-9-6-15(12-22(21)32-2)10-11-26-23(28)16-4-3-5-17(13-16)27-33(29,30)18-7-8-20(25)19(24)14-18/h3-9,12-14,27H,10-11H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMHJILPOFRTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B492843.png)




![4-{[(3-chlorophenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B492851.png)
![N-(4-ETHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B492853.png)
![N-ethyl-1-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492856.png)
![N-ethyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492858.png)
![N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B492859.png)
![N-isopropyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492860.png)
![1-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492861.png)
